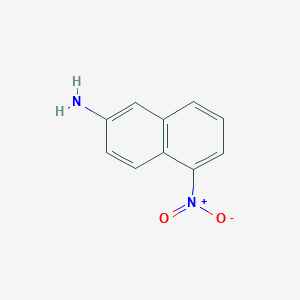

5-Nitronaphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-nitronaphthalen-2-amine |

InChI |

InChI=1S/C10H8N2O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H,11H2 |

InChI Key |

PPYFMWXMDIAZSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Nitronaphthalen 2 Amine

Reactions of the Amine Functional Group

The reactivity of 5-Nitronaphthalen-2-amine is largely dictated by the presence of the amine (-NH₂) and the nitro (-NO₂) groups on the naphthalene (B1677914) ring. The amine group, with its lone pair of electrons, typically acts as a nucleophile and can participate in a variety of chemical transformations.

Nucleophilic Substitution Reactions with Alkylating Agents

The amine group of this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides, in nucleophilic substitution reactions. fiveable.melibretexts.org This process, known as N-alkylation, involves the replacement of a hydrogen atom on the amine with an alkyl group. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. wikipedia.org

The initial product of this reaction is a secondary amine. However, the reaction can be difficult to control as the newly formed secondary amine is also nucleophilic and can react further with the alkylating agent to form a tertiary amine. wikipedia.orglibretexts.org This subsequent reaction can continue, leading to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge. fiveable.melibretexts.org The reaction with alkyl halides provides a pathway to synthesize various N-substituted derivatives of this compound. wikipedia.orggoogle.com

| Reactant | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Aliphatic Substitution (N-Alkylation) |

Amide Formation via Nucleophilic Addition-Elimination

Primary amines like this compound readily react with acyl chlorides and acid anhydrides to form amides. lumenlearning.comorgoreview.comlibretexts.org This transformation proceeds through a nucleophilic addition-elimination mechanism. stackexchange.commasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl halide or anhydride. chemguide.co.uk This initial nucleophilic addition leads to the formation of a tetrahedral intermediate. stackexchange.com

Subsequently, the intermediate eliminates a leaving group—a chloride ion in the case of an acyl chloride or a carboxylate ion in the case of an acid anhydride—to regenerate the carbonyl double bond and form the stable amide product. masterorganicchemistry.comchemguide.co.uk Typically, two equivalents of the amine are required when reacting with an acyl chloride; one acts as the nucleophile, and the second neutralizes the hydrogen chloride (HCl) produced as a byproduct. orgoreview.com The resulting products are N-substituted amides, for instance, reacting this compound with ethanoyl chloride would yield N-(5-nitro-2-naphthyl)ethanamide. chemguide.co.uk

| Reactant | Reagent | Product Type | Reaction Mechanism |

|---|---|---|---|

| This compound | Acyl Chloride (e.g., R-COCl) | N-substituted Amide | Nucleophilic Addition-Elimination |

| This compound | Acid Anhydride (e.g., (R-CO)₂O) | N-substituted Amide | Nucleophilic Addition-Elimination |

Formation of Imines and Enamines with Carbonyl Compounds

Primary amines, including this compound, react with aldehydes and ketones to form imines, which are also known as Schiff bases. lumenlearning.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically acid-catalyzed, and the pH needs to be carefully controlled for optimal results. libretexts.org If the pH is too low, the amine will be protonated and no longer nucleophilic. libretexts.org If the pH is too high, there won't be enough acid to protonate the hydroxyl group in the intermediate to facilitate its removal as water. libretexts.org

Secondary amines react with carbonyl compounds to form enamines. fiveable.me Since this compound is a primary amine, its reaction with aldehydes and ketones will lead to the formation of imines. These reactions are reversible and can be hydrolyzed back to the original amine and carbonyl compound under acidic conditions. libretexts.org

| Reactant | Reagent | Product Type | Key Intermediate |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Carbinolamine |

Diazotization Reactions and Reactivity of Diazonium Salts

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgnumberanalytics.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lumenlearning.comnumberanalytics.commnstate.edu The resulting diazonium salt, 5-nitro-2-naphthalenediazonium, is a versatile intermediate that can undergo a variety of substitution reactions, allowing the replacement of the original amino group with a wide range of other functional groups. organic-chemistry.orgorganic-chemistry.org

Sandmeyer Reaction: The diazonium salt derived from this compound can be used in Sandmeyer reactions to introduce a variety of substituents onto the naphthalene ring. wikipedia.orgbyjus.com This reaction utilizes copper(I) salts as catalysts to replace the diazonium group with halides (Cl⁻, Br⁻), cyanide (CN⁻), or a hydroxyl group (OH⁻). wikipedia.orgbyjus.com For example, treatment of the 5-nitro-2-naphthalenediazonium salt with copper(I) chloride would yield 2-chloro-5-nitronaphthalene. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Gomberg-Bachmann Reaction: The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that utilizes a diazonium salt. wikipedia.orgvedantu.com In this reaction, the diazonium salt of this compound would be treated with an aromatic compound, such as benzene (B151609), in the presence of a base. wikipedia.org This would lead to the formation of a biaryl compound, for instance, 5-nitro-2-phenylnaphthalene. The reaction proceeds via an aryl radical intermediate. wikipedia.orgvedantu.com However, yields for this reaction are often low due to competing side reactions of the diazonium salt. wikipedia.org

| Reaction | Reagent(s) for Diazonium Salt | Subsequent Reagent(s) | Product Type |

|---|---|---|---|

| Sandmeyer Reaction | NaNO₂, HCl (0-5°C) | CuCl / CuBr / CuCN | Aryl Halide / Aryl Cyanide |

| Gomberg-Bachmann Reaction | NaNO₂, HCl (0-5°C) | Another Aromatic Compound (e.g., Benzene), Base | Biaryl |

The amino group of an aromatic amine can be removed and replaced with a hydrogen atom in a process known as reductive deamination or hydrodediazoniation. internationalscholarsjournals.comresearchgate.net This is achieved by first converting the amine to its diazonium salt and then treating the salt with a reducing agent. internationalscholarsjournals.comresearchgate.net

A notable example is the synthesis of 1-nitronaphthalene (B515781) from this compound. internationalscholarsjournals.comresearchgate.net In this process, this compound is first diazotized using sodium nitrite and hydrochloric acid at 0-5°C. internationalscholarsjournals.comresearchgate.net The resulting diazonium salt is then treated with a reducing agent. While various reducing agents like hypophosphorous acid (H₃PO₂) or ethanol (B145695) can be used, one reported method unexpectedly found that treatment with an aqueous solution of copper sulfate (B86663) led to the deaminated product, 1-nitronaphthalene. internationalscholarsjournals.comresearchgate.net This reductive deamination is a useful synthetic tool as the amino group can be used as a directing group in electrophilic aromatic substitution reactions and then subsequently removed. internationalscholarsjournals.com

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl (0-5°C) 2. H₃PO₂ or aq. CuSO₄ | 1-Nitronaphthalene | Reductive Deamination (Hydrodediazoniation) |

Reductive Removal of the Amino Group via Diazotization

Unexpected Deamination Pathways (e.g., using aqueous copper sulphate solution)

The removal of an amino group from an aromatic ring, known as deamination, is a significant process in organic synthesis. internationalscholarsjournals.com While typically achieved through diazotization followed by reduction, unexpected deamination pathways have been observed for nitronaphthylamines. internationalscholarsjournals.comresearchgate.net

A notable example is the synthesis of 1-nitronaphthalene from 5-nitro-2-naphthylamine (a related isomer, as direct studies on this compound were not found in the search results) through a diazotization reaction followed by treatment with an aqueous copper sulphate solution. internationalscholarsjournals.comresearchgate.net Conventionally, the hydrolysis of a diazonium salt would be expected to yield a hydroxyl-substituted product. internationalscholarsjournals.com However, in this case, the use of aqueous copper sulphate facilitated a reductive deamination, yielding 1-nitronaphthalene. internationalscholarsjournals.comresearchgate.net The reaction proceeds by first forming the diazonium salt from the amine. Subsequent treatment with copper sulphate solution leads to the removal of the diazonium group and its replacement by a hydrogen atom. researchgate.net This unexpected outcome highlights the influence of the reaction conditions and the substrate on the reaction pathway. internationalscholarsjournals.com

The general procedure for such a deamination involves dissolving the aminonitronaphthalene in an acidic solution, followed by the addition of sodium nitrite at low temperatures to form the diazonium salt. orgsyn.org This is then added to a solution containing copper sulphate. orgsyn.org The use of copper salts in deamination reactions, particularly for aromatic amines bearing electron-withdrawing groups, has been documented, suggesting a potential role of the copper as a catalyst in the reductive removal of the amino group. internationalscholarsjournals.comresearchgate.net

Reactions of the Nitro Functional Group

The nitro group is a versatile functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into other functional groups, most notably an amino group. mdpi-res.comsci-hub.se

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines. unimi.it This conversion dramatically alters the electronic properties of the aromatic system, changing the substituent effect from strongly electron-withdrawing (NO₂) to strongly electron-donating (NH₂). nih.gov Various methods can be employed for this reduction, including electrochemical reduction and catalytic hydrogenation. unimi.itnih.gov

The electrochemical reduction of nitroaromatic compounds like this compound proceeds through a series of single-electron and proton transfer steps. nih.gov The general mechanism involves the initial formation of a nitro anion radical (Ar-NO₂•⁻). nih.gov This is followed by further reduction and protonation steps to yield a nitroso intermediate (Ar-N=O), which is then reduced to a hydroxylamino intermediate (Ar-NHOH). nih.gov The final step is the reduction of the hydroxylamino group to the corresponding amino group (Ar-NH₂). nih.gov

This process can be influenced by factors such as the electrode material, the solvent, and the pH of the solution. researchgate.netutoronto.ca The intermediates in this pathway, particularly the hydroxylamino derivative, are of significant interest due to their potential reactivity. nih.gov

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. unimi.itijaerd.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. google.comacs.org The reaction is generally carried out under pressure and at elevated temperatures. google.com

For the reduction of a dinitrotoluene, a common industrial process involves charging a reactor with a solution of the corresponding diaminotoluene and the catalyst, followed by the introduction of hydrogen gas and the molten dinitrotoluene. google.com The reaction progress is monitored by the drop in hydrogen pressure as it is consumed. google.com A variety of catalysts have been developed for this transformation, with a focus on improving efficiency, selectivity, and cost-effectiveness. unimi.itacs.org The choice of catalyst and reaction conditions can be crucial to avoid side reactions and to achieve high yields of the desired amine. google.comacs.org

Table of Catalytic Hydrogenation Conditions for Nitroarenes

| Catalyst | Support | Reductant | Temperature (°C) | Pressure (bar) | Reference |

|---|---|---|---|---|---|

| Mn-1 | - | H₂ | 130 | 80 | nih.gov |

| Palladium | Carbon | H₂ | 95 | - | google.com |

| Platinum | Carbon | H₂ | - | - | google.com |

Electrochemical Reduction Mechanisms (e.g., Ar-NO2 → Ar-NO2•- → Ar-N=O → Ar-NHOH → Ar-NH2)

Electron-Withdrawing Effects of the Nitro Group on Reactivity

The nitro group is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring to which it is attached. mdpi-res.com It deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. mdpi-res.comsci-hub.se The strong electron-withdrawing effect is a combination of both inductive and resonance effects. mdpi-res.com This property makes the carbon atoms of the aromatic ring more electrophilic and susceptible to attack by nucleophiles. mdpi-res.com

In the context of this compound, the nitro group at the 5-position will influence the electron density of the entire naphthalene system. This effect can be quantified by the Hammett equation, where the nitro group has a large positive σp value, indicating its strong electron-withdrawing nature. nih.gov This electronic influence is crucial in directing the course of chemical reactions involving the naphthalene ring.

Interplay between Amine and Nitro Functionalities in Aromatic Systems

This push-pull electronic arrangement can lead to unique reactivity patterns. For instance, in reactions involving nucleophiles, the electron-withdrawing nitro group can facilitate the reaction, while the amino group's location will also influence the site of attack. The transformation of the nitro group into an amino group, as discussed in the reduction reactions, causes a dramatic shift in the electronic character of the molecule, converting it from an electron-deficient system to an electron-rich one. nih.gov This change is fundamental to the synthetic utility of nitroanilines as intermediates in the preparation of a wide range of other compounds. unimi.it

Conversion Equilibrium between Amine Oxidation and Nitro Reduction

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ over Pd, Pt, or Ni catalysts) or with metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.com The Bechamp reduction, which uses iron and a weak acid, is a classic industrial method for this conversion. google.com In the context of this compound, the nitro group can be selectively reduced to an amino group, yielding 2,5-naphthalenediamine.

Conversely, the amino group is susceptible to oxidation. The oxidation of aminonaphthalenes can lead to the formation of various products, including quinones or coupled dimers. dicp.ac.cnacs.org For instance, the aerobic oxidative coupling of 2-aminonaphthalenes can be facilitated by iron catalysts, leading to the formation of N,N'-diaryl-BINAMs (1,1'-binaphthyl-2,2'-diamines). dicp.ac.cnacs.org

The concept of an equilibrium between amine oxidation and nitro reduction is particularly relevant in biological systems and certain catalyzed chemical reactions. The metabolism of related nitropolycyclic aromatic hydrocarbons (NPAHs), such as 5-nitroacenaphthene (B50719), demonstrates this duality. In rat liver preparations, 5-nitroacenaphthene undergoes both reduction of the nitro group to an amino group and oxidation at other positions on the molecule. nih.gov This suggests that in a given system, both reductive and oxidative pathways can compete.

The direction of the reaction—whether oxidation of the amine or reduction of the nitro group predominates—is not a simple equilibrium but rather a competition between kinetic and thermodynamic pathways determined by the specific reagents, catalysts, and conditions employed. For example, strongly reducing conditions will favor the conversion of the nitro group, while specific oxidizing agents will target the amine.

Table 1: General Conditions Favoring Oxidation vs. Reduction of Aminonitroaromatics

| Reaction Type | Reagents/Conditions | Predominant Transformation |

| Nitro Reduction | Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | -NO₂ → -NH₂ |

| Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) | -NO₂ → -NH₂ | |

| Transfer Hydrogenation | -NO₂ → -NH₂ | |

| Amine Oxidation | FeCl₃, O₂ | Oxidative Coupling (Amine Dimerization) |

| Chromium-salen catalyst, Air (O₂) | Oxidative Cross-Coupling with Phenols | |

| Strong Oxidants (e.g., Peroxides) | Potential for ring oxidation/degradation |

This table provides a generalized summary of reaction conditions and is not exhaustive.

Impact of Functional Groups on Electrophilicity and Nucleophilicity

The electrophilic and nucleophilic character of this compound is a direct consequence of the electronic properties of its substituents. The interplay between the electron-donating amine and the electron-withdrawing nitro group modulates the electron density across the naphthalene ring system.

Nucleophilicity: The amino group (-NH₂) is a strong activating group that donates electron density to the aromatic ring through resonance. This increases the electron density, particularly at the ortho and para positions relative to the amine. Consequently, the molecule exhibits nucleophilic character, with the nitrogen atom's lone pair of electrons readily available to attack electrophiles. libretexts.orgmsu.edu Amines are generally more nucleophilic than their alcohol counterparts due to nitrogen's lower electronegativity compared to oxygen. msu.edu The nucleophilicity of amines allows them to react directly with electrophiles like alkyl halides. msu.edu In this compound, the increased electron density makes the ring more susceptible to electrophilic aromatic substitution, although the directing effects are complicated by the opposing nitro group.

Electrophilicity: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. It significantly reduces the electron density of the aromatic ring, making it electron-deficient. researchgate.net This effect renders the aromatic system susceptible to nucleophilic attack, a reaction class known as Nucleophilic Aromatic Substitution (SNAr). researchgate.netsci-hub.se The presence of strongly electron-withdrawing groups like -NO₂ is often a prerequisite for SNAr reactions to occur. sci-hub.se The nitro group's ability to stabilize a negative charge (a Meisenheimer complex intermediate) facilitates the displacement of a leaving group from the ring by a nucleophile.

In this compound, the combination of these two groups creates a "push-pull" system. The amine group "pushes" electron density into the ring, enhancing its nucleophilicity, while the nitro group "pulls" electron density out, increasing its electrophilicity. This dual nature means the molecule's reactivity is highly dependent on the attacking species. An electrophile will preferentially react at positions activated by the amine group, whereas a strong nucleophile may attack positions made electron-deficient by the nitro group. The electrostatic potential surface of related molecules like 1-nitronaphthalene shows a wide range of positive electrostatic potential, indicating a tendency to attract electron-poor species. bibliotekanauki.pl

Table 2: Influence of Functional Groups on Aromatic Reactivity

| Functional Group | Type | Electronic Effect | Impact on Ring | Preferred Reaction Type |

| -NH₂ (Amino) | Activating | Electron-donating (Resonance) | Increases electron density | Electrophilic Aromatic Substitution |

| Increases Nucleophilicity | ||||

| -NO₂ (Nitro) | Deactivating | Electron-withdrawing (Resonance & Induction) | Decreases electron density | Nucleophilic Aromatic Substitution |

| Increases Electrophilicity |

Advanced Spectroscopic Characterization and Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. researchgate.net For organic molecules, the absorption of energy in the UV-Vis region (220-770 nm) corresponds to the promotion of electrons to higher energy states, often requiring the presence of chromophores like multiple bonds or functional groups in conjugation. oregonstate.edu

The UV-Vis spectrum of 5-Nitronaphthalen-2-amine is characterized by the presence of an intramolecular charge transfer (CT) band. This phenomenon arises from the electronic interaction between the electron-donating amino group (donor) and the electron-withdrawing nitro group (acceptor) through the conjugated π-system of the naphthalene (B1677914) ring.

In a nonpolar solvent such as hexane (B92381), this compound exhibits a distinct charge transfer band at approximately 380 nm. uobasrah.edu.iq This absorption is attributed to the transition from a non-ionic ground state to an ionic excited state. The position and intensity of this CT band are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. When the solvent is changed from nonpolar hexane to a polar, protic solvent like ethanol (B145695), the charge transfer band shows a significant red shift (a shift to a longer wavelength). uobasrah.edu.iq This red shift occurs because the polar solvent molecules stabilize the more polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for the electronic transition. oregonstate.edu This behavior is a clear spectroscopic confirmation of the charge transfer character of the transition. uobasrah.edu.iq

Table 1: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) | Type of Transition |

|---|---|---|

| Hexane | ~380 nm | Charge Transfer (CT) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic bands corresponding to its primary aromatic amine, nitro group, and naphthalene ring structure.

The primary amine group (-NH2) gives rise to several distinct peaks. Typically, primary amines show two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comucl.ac.uk An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a strong and often broad N-H wagging band can be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The nitro group (-NO2) is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ range and a symmetric stretch around 1360-1320 cm⁻¹. uobasrah.edu.iq The C-C stretching vibrations within the aromatic naphthalene ring are expected in the 1620-1390 cm⁻¹ range. nih.gov

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3300 |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1650 - 1580 |

| Aromatic C=C Stretch | Naphthalene Ring | 1620 - 1390 |

| Asymmetric NO₂ Stretch | Nitro Group | 1560 - 1500 |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1320 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for detailed structural elucidation in organic chemistry, providing information on the connectivity and chemical environment of atoms. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals for the six aromatic protons and the two amine protons. Due to the asymmetry of the molecule, all six aromatic protons are chemically non-equivalent and should, in principle, produce distinct signals. These signals would appear in the typical aromatic region, generally between 6.0 and 8.5 ppm. The electron-withdrawing nitro group will cause protons on the same ring (H-4, H-6, H-8) to shift downfield (to higher ppm values), while the electron-donating amino group will cause protons on its ring (H-1, H-3) to shift upfield (to lower ppm values) relative to unsubstituted naphthalene. The signal for the amine (-NH2) protons is typically a broad singlet, and its chemical shift can vary over a wide range (e.g., 1-5 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals, as all ten carbon atoms in the naphthalene skeleton are in unique chemical environments. Aromatic carbons generally resonate in the 100-150 ppm range. uobasrah.edu.iq The carbons directly attached to the substituents will be most affected. The carbon bearing the amino group (C-2) is expected to be shielded (shifted upfield), while the carbon bearing the nitro group (C-5) will be significantly deshielded (shifted downfield). The other eight carbons will also have unique shifts influenced by their position relative to the two functional groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.0 - 8.5 | Six distinct signals with complex splitting patterns. |

| ¹H | Amine (-NH₂) | 1.0 - 5.0 | Typically a broad singlet; shift is variable. |

| ¹³C | Aromatic (C-Ar) | 100 - 150 | Ten distinct signals are expected. |

| ¹³C | C-NH₂ | ~140 - 150 | Carbon attached to the amino group. |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are used to establish the connectivity between atoms. The ¹H-¹H COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled, which typically occurs between protons on adjacent carbons (vicinal coupling) or on the same carbon (geminal coupling).

In a COSY spectrum, the 1D proton spectrum is plotted on both axes. Cross-peaks, which appear off the diagonal, indicate that the two protons at the corresponding chemical shifts on the x- and y-axes are coupled. For this compound, a COSY experiment would be crucial for assigning the complex aromatic region. It would show correlations between H-1 and H-3 (four-bond coupling), H-3 and H-4 (vicinal coupling), H-6 and H-7 (vicinal coupling), and H-7 and H-8 (vicinal coupling). This pattern of correlations allows for the unambiguous assignment of each proton signal to its specific position on the naphthalene ring, effectively mapping out the proton connectivity within the spin systems of the molecule.

High-Resolution 1H and 13C NMR for Structural Elucidation

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₈N₂O₂), the molecular weight is approximately 188.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺·) would be expected at m/z 188. As an aromatic compound, this molecular ion peak should be relatively strong and readily observable. The presence of an even number of nitrogen atoms results in an even nominal mass for the molecular ion.

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group and related fragments. For this compound, characteristic fragmentation would likely include:

Loss of NO₂: A peak at m/z 142 ([M - 46]⁺) corresponding to the loss of a nitro radical.

Loss of NO: A peak at m/z 158 ([M - 30]⁺) followed by the loss of a carbonyl group (CO) to give a peak at m/z 130.

Loss of H: A peak at m/z 187 ([M - 1]⁺), which is common for amines via α-cleavage.

Ring Fragmentation: Cleavage of the naphthalene ring system itself can lead to smaller charged fragments.

The fragmentation is influenced by both the amine and nitro substituents, leading to a complex but interpretable mass spectrum that confirms the molecular weight and provides evidence for the key functional groups.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 188 | [C₁₀H₈N₂O₂]⁺· | Molecular Ion (M⁺·) |

| 158 | [C₁₀H₈NO]⁺· | [M - NO]⁺· |

| 142 | [C₁₀H₈N]⁺ | [M - NO₂]⁺ |

| 130 | [C₉H₆N]⁺ | [M - NO - CO]⁺ |

Time-Resolved Spectroscopy for Excited State Dynamics

The study of the excited state dynamics of nitroaromatic compounds is crucial for understanding their photophysical and photochemical behavior. For this compound, time-resolved spectroscopic techniques provide invaluable insights into the ultrafast processes that occur following photoexcitation, including energy relaxation and dissipation pathways. These processes are fundamental to the compound's characteristic low fluorescence quantum yields.

Ultrafast Broadband Fluorescence and Transient Absorption Studies

Ultrafast spectroscopic methods, such as femtosecond transient absorption (fs-TA) and time-resolved fluorescence (fs-TRF), are powerful tools for mapping the deactivation pathways of photoexcited molecules. acs.org For nitronaphthalene derivatives, these studies reveal complex dynamics occurring on timescales from femtoseconds to nanoseconds.

While direct studies on this compound are not extensively documented in the provided literature, the behavior of analogous compounds, particularly other nitronaphthalene derivatives, provides a strong basis for understanding its excited-state dynamics. For instance, studies on 1-nitronaphthalene (B515781) (1-NN) and 2-nitronaphthalene (B181648) (2-NN) show that photoexcitation populates a Franck-Condon singlet state which then undergoes extremely rapid decay, often within hundreds of femtoseconds. researchgate.net

In the case of aminonitronaphthalenes, the interplay between the electron-donating amino group and the electron-withdrawing nitro group introduces significant charge-transfer (CT) character to the excited states. nih.gov Research on 5-amino-1-nitronaphthalene, a structural isomer of this compound, shows that photoexcitation leads to a locally excited (LE) state, S₁(LE), which exhibits strong transient absorption between 450-500 nm and stimulated emission (SE) at 550-650 nm. nih.gov The decay of this state is often accompanied by the rise of a weak, broad transient absorption band at longer wavelengths, a feature that is enhanced by solvent polarity. nih.gov This behavior is indicative of the formation of a CT state, which provides efficient pathways for nonradiative deactivation. nih.govacs.org

The transient absorption spectra for these types of compounds are often complex, showing the evolution of multiple excited states. For example, after initial excitation, a decay of the initially populated S₁ state is observed alongside the rise of triplet state absorptions. In many nitroaromatics, the transition from the initially excited singlet state (S₁) to the lowest triplet state (T₁) is not direct but proceeds through upper triplet states (Tₙ), which can be resolved by femtosecond pump-probe spectroscopy. rsc.org

| Spectral Feature | Wavelength Range (nm) | Assignment | Associated Dynamics |

|---|---|---|---|

| Transient Absorption (TA) | 450 - 500 | Locally Excited State (S₁(LE)) | Decay reflects initial relaxation from Franck-Condon state. |

| Stimulated Emission (SE) | 550 - 650 | S₁ → S₀ Emission | Decay mirrors the S₁ state lifetime. |

| Broad TA Band | ~550 | Charge-Transfer (CT) State | Formation is enhanced in polar solvents, indicating a polar excited state. nih.gov |

| Broad TA Band | ~600 | Triplet State (T₁) | Rises on a picosecond timescale following intersystem crossing. nih.gov |

Intersystem Crossing Mechanisms in Nitroaromatic Compounds

A defining characteristic of nitroaromatic compounds is their efficient population of excited triplet states via intersystem crossing (ISC), a non-radiative transition between electronic states of different spin multiplicity. d-nb.inforesearchgate.net This process is a primary reason for the inherently low fluorescence of compounds like nitronaphthalenes. nih.gov For many nitronaphthalene derivatives, ISC occurs on an ultrafast timescale, typically in the sub-picosecond to picosecond range. researchgate.netacs.orglu.se

The high efficiency of ISC in these molecules is attributed to several factors. A key factor is the small energy gap between the initially populated singlet excited state (S₁) and a higher-lying triplet state (Tₙ). researchgate.netacs.org According to El-Sayed's rules, ISC is more efficient between states of different orbital character (e.g., ¹π,π* → ³n,π* or ¹n,π* → ³π,π). The presence of the nitro group provides low-lying n,π states, which facilitates strong spin-orbit coupling (SOC) with the π,π* states of the aromatic system, thereby accelerating the S→T transition. rsc.org

However, the introduction of a strong electron-donating group, such as an amine, can significantly alter this dynamic. In this compound, the push-pull nature of the substituents induces a significant charge-transfer (CT) character in the excited states. nih.govrsc.org This CT character can suppress ISC. nih.gov By modifying the electronic nature of the excited states, the spin-orbit coupling between the relevant singlet and triplet states can be reduced, slowing the rate of intersystem crossing (k_ISC). For example, attaching an amine group to the 1-nitronaphthalene core was shown to increase the singlet excited-state lifetime by up to 7000-fold by slowing ISC from the ~100 fs timescale to hundreds of picoseconds. nih.gov

Recent computational studies on 2-nitronaphthalene have revealed two distinct ISC pathways involving different electronic states and nuclear configurations, highlighting the complexity of the mechanism. d-nb.info The high efficiency is explained by the very small electronic and nuclear changes the molecule needs to undergo during the S→T transition. d-nb.inforesearchgate.net It is proposed that ultrafast ISC in nitronaphthalene molecules likely occurs between non-equilibrated excited states in a strongly nonadiabatic regime. researchgate.netacs.org

Nonradiative Deactivation Pathways (e.g., Nitro Group Rotation)

Beyond intersystem crossing, other nonradiative deactivation pathways play a critical role in the excited-state dynamics of this compound. These pathways, which compete with fluorescence, include internal conversion (IC) and photochemical reactions.

Internal Conversion (IC): This process involves the radiationless decay between states of the same spin multiplicity (e.g., S₁ → S₀). IC is often facilitated by conical intersections, which are points of degeneracy between potential energy surfaces. For aminonitronaphthalenes, the formation of polar charge-transfer states is significant. Medium polarity can stabilize these CT states, bringing their potential energy surface closer to that of the ground state, which opens efficient pathways for deactivation via internal conversion. escholarship.org This explains the pronounced quenching of fluorescence observed for many push-pull chromophores in polar solvents. nih.gov

Nitro Group Rotation: The geometry of the nitro group relative to the aromatic ring is a critical factor in the deactivation process. In the ground state of many nitronaphthalenes, the nitro group is nearly coplanar with the aromatic ring. rsc.org Upon photoexcitation to the S₁ state, the nitro group can twist out of the plane. rsc.org This rotation is not a passive motion but an active deactivation channel. For some nitroaromatics, this twisting motion occurs on a femtosecond timescale and promotes highly effective transitions to triplet states or facilitates internal conversion back to the ground state. acs.orgrsc.org For example, in 1-nitronaphthalene, distortion of the nitro group in the S₁ state is thought to promote efficient transitions to n,π* triplet states. rsc.org Theoretical studies suggest that this motion can lead to a conical intersection with the ground state, providing a rapid pathway for the molecule to return to S₀ without emitting light.

| Pathway | Description | Mediating Factor | Timescale |

|---|---|---|---|

| Intersystem Crossing (ISC) | S₁ → Tₙ transition, leading to triplet state formation. | Spin-orbit coupling, small S₁-Tₙ energy gap. researchgate.netacs.org Suppressed by CT character. nih.gov | Sub-picosecond to hundreds of picoseconds. nih.govacs.org |

| Internal Conversion (IC) via CT state | S₁ → S₀ transition facilitated by a polar intermediate state. | Stabilization of the charge-transfer (CT) state in polar solvents. nih.govescholarship.org | Picoseconds. researchgate.net |

| Internal Conversion (IC) via Nitro Group Rotation | S₁ → S₀ transition facilitated by twisting of the C-NO₂ bond. | Access to a conical intersection with the ground state potential energy surface. acs.org | Sub-picosecond. acs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in characterizing various properties of nitronaphthalene derivatives.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as B3LYP combined with basis sets like 6-311+G(d) or def2-TZVP, the bond lengths, bond angles, and dihedral angles of 5-Nitronaphthalen-2-amine can be precisely calculated.

Table 1: Predicted Geometrical Parameters for Nitronaphthalene Derivatives Note: This table is illustrative, based on typical values from DFT studies on related compounds like nitronaphthalenes and amino-nitro aromatics.

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| C-N (Amino) Bond Length | 1.37 - 1.40 Å | Conjugation with the ring shortens the bond. |

| C-N (Nitro) Bond Length | 1.47 - 1.49 Å | Electron-withdrawing nature and steric effects. |

| N-O (Nitro) Bond Lengths | 1.22 - 1.25 Å | Resonance within the nitro group. |

| C-C-N-O Dihedral Angle | 10° - 30° | Balance between π-conjugation and steric strain. |

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. dntb.gov.ua A small gap suggests a molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, specifically the amino group and the naphthalene (B1677914) ring, reflecting its electron-donating capability. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the associated carbon atoms of the ring, indicating its capacity to accept electrons. iucr.org

DFT calculations on the closely related compound 1-(6-amino-5-nitronaphthalen-2-yl)ethanone determined a HOMO-LUMO energy gap of 3.765 eV, suggesting significant intramolecular charge transfer from the amino-substituted part to the nitro-substituted part of the molecule. nih.govinventi.iniucr.org A similar range is expected for this compound.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. iucr.orgmdpi.com A positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their electrophilic character. iucr.org

Table 2: Calculated Electronic Properties for a Representative Amino-Nitronaphthalene Based on data for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone from reference iucr.org.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | ~ -6.3 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 3.8 eV | Suggests moderate reactivity and stability. |

DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net For this compound, the calculations would likely predict strong absorptions corresponding to π-π* transitions within the aromatic system and an intramolecular charge transfer (ICT) transition from the amino group to the nitro group.

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in assigning the peaks observed in experimental FT-IR and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (typically near 1520 cm⁻¹ and 1350 cm⁻¹, respectively), and various C-H and C=C stretching modes of the naphthalene ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus. Protons and carbons near the electron-withdrawing nitro group would be deshielded (shifted downfield), while those near the electron-donating amino group would be shielded (shifted upfield).

Calculation of Electronic Properties (HOMO-LUMO Energy Gaps, Electrostatic Potentials)

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For studying the behavior of this compound in a complex environment, such as in a solvent or interacting with a biological macromolecule, hybrid QM/MM simulations are the method of choice. rsc.orgnih.gov This approach treats the chemically active region (e.g., the nitronaphthalene molecule and its immediate interaction partners) with a high-level QM method, while the larger, less critical environment (e.g., bulk solvent or the rest of a protein) is described by a more computationally efficient MM force field. mdpi.comauburn.edu

Potential applications for QM/MM studies of this compound include:

Solvation Effects: Investigating how solvent molecules interact with the amino and nitro groups and how this affects the compound's geometry, electronic properties, and reactivity.

Enzyme Inhibition: If this compound were to act as an enzyme inhibitor, QM/MM could model its binding within the active site, elucidating the specific interactions (hydrogen bonds, π-stacking) responsible for its activity.

Reaction Dynamics: Simulating a chemical reaction involving the compound in solution to understand the reaction pathway and calculate activation free energies, providing a more realistic picture than gas-phase calculations. researchgate.netauburn.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret a calculated wavefunction in terms of the familiar Lewis structures of chemical bonding. It provides detailed insights into charge distribution, hybridization, and, most importantly, the stabilizing effects of electron delocalization (hyperconjugation). nih.govresearchgate.net

For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the amino group (a donor NBO) into the π* antibonding orbitals of the naphthalene ring (acceptor NBOs). It would also show interactions between the ring's π orbitals and the π* orbitals of the nitro group. These donor-acceptor interactions stabilize the molecule and are crucial to understanding the influence of the substituents on the ring's aromaticity and reactivity. The magnitude of the stabilization energy (E⁽²⁾) associated with these interactions provides a quantitative measure of their importance. nih.gov

Computational Studies of Reaction Mechanisms

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. auburn.edu For this compound, theoretical studies could elucidate several potential reaction pathways:

Reduction of the Nitro Group: A common reaction for nitroaromatics is the reduction of the nitro group to an amine, yielding a naphthalenediamine. Computational studies could model this multi-step process via nitroso and hydroxylamine (B1172632) intermediates, comparing different reducing agents and catalytic systems to predict the most efficient pathway.

Electrophilic Aromatic Substitution: The interplay between the activating amino group and the deactivating nitro group directs incoming electrophiles to specific positions on the naphthalene ring. DFT calculations can predict the relative energies of the intermediates for substitution at different positions, thereby explaining the observed regioselectivity.

Nucleophilic Addition/Substitution: In reactions like the aza-Michael addition, the amino group can act as a nucleophile. auburn.edu Computational modeling can explore the transition state of such addition reactions, clarifying the role of catalysts and solvent effects on the reaction rate and outcome.

Transition State Characterization and Activation Energies

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping out the energetic landscapes of chemical reactions. researchgate.net By identifying the transition state—the highest energy point along a reaction coordinate—and calculating its energy relative to the reactants, the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) can be determined. This value is critical as it governs the rate of a chemical reaction.

While specific DFT studies on reactions involving this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from computational studies on closely related systems. For instance, a detailed computational analysis of the aza-Michael addition of n-butylamine to 5-nitronaphthalene-1,4-dione (B3048642) provides a clear example of the methodologies employed. auburn.edu In this type of reaction, an amine nucleophile attacks an electron-deficient carbon. The transition state involves the partial formation of a new carbon-nitrogen bond.

A study on a similar reaction, the Michael addition of amines to nitrostyrenes, revealed that the reaction proceeds through a protic solvent-mediated mechanism, which was elucidated by combining experimental work with computational chemistry calculations. nih.gov For the reaction of n-butylamine with 5-nitronaphthalene-1,4-dione, DFT calculations were used to determine the activation energies for the initial nucleophilic addition step, a process analogous to reactions that this compound would undergo. auburn.edu The calculated free energies of activation highlight the energy barrier that must be overcome for the reaction to proceed. auburn.edu

Table 1: Calculated Free Energy of Activation for the Nucleophilic Addition of n-Butylamine to 5-Nitronaphthalene-1,4-dione This table is illustrative of the computational methods applied to related nitronaphthalene systems.

| Computational Method | Basis Set | Phase | Free Energy of Activation (ΔG‡) (kcal/mol) |

| B3LYP | 6-31+G(d,p) | Gas | 21.0 |

| M06-2X | 6-31+G(d,p) | Gas | 23.3 |

| B3LYP | 6-31+G(d,p) | Water (CPCM) | 24.3 |

| M06-2X | 6-31+G(d,p) | Water (CPCM) | 26.3 |

Source: Adapted from data on a related compound system. auburn.edu

Solvent Effects on Reaction Energetics

The solvent environment can profoundly influence the kinetics and thermodynamics of a reaction. conicet.gov.ar Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant. This approach allows for the calculation of how a solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the activation energy. conicet.gov.ar

In the computational study of the aza-Michael addition to 5-nitronaphthalene-1,4-dione, the free energy of activation was calculated in both the gas phase and in water. auburn.edu The results showed that moving from the gas phase to a polar solvent like water increased the activation energy. auburn.edu This suggests that for this particular reaction, the reactants are more stabilized by the solvent than the transition state is. Solvents can influence reaction energetics by changing the relative stabilization of the reactant, the transition state, and/or the product. researchgate.net

Table 2: Comparison of Calculated Activation Energies in Gas Phase vs. Aqueous Solution for a Related Nitronaphthalene Reaction This table illustrates the impact of solvent on reaction energetics as determined by computational methods for a related system.

| Computational Method | Basis Set | Free Energy of Activation (ΔG‡) - Gas Phase (kcal/mol) | Free Energy of Activation (ΔG‡) - Water (CPCM) (kcal/mol) | Change (ΔΔG‡) (kcal/mol) |

| B3LYP | 6-31+G(d,p) | 21.0 | 24.3 | +3.3 |

| M06-2X | 6-31+G(d,p) | 23.3 | 26.3 | +3.0 |

Source: Adapted from data on a related compound system. auburn.edu

Substituent Effects on Electronic Structure and Reactivity

The chemical behavior of this compound is dominated by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). Substituent effects are a major factor in influencing the various features of molecules. mdpi.com

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. researchgate.net This significantly decreases electron density on the naphthalene ring system, making it more susceptible to nucleophilic attack. Conversely, the amino group is a strong electron-donating group, pushing electron density into the aromatic rings. researchgate.netirb.hr This "push-pull" electronic configuration leads to significant intramolecular charge transfer, which can influence the molecule's spectroscopic properties and reactivity. researchgate.net

Computational models like the Charge of the Substituent Active Region (cSAR) can be used to quantify these electronic effects. mdpi.comresearchgate.net For instance, in adenine (B156593) and purine (B94841) derivatives, substituents at different positions were shown to have varying impacts on the electronic structure. researchgate.net Similarly, in this compound, the relative positions of the nitro and amino groups dictate the specific pattern of electron density across the molecule. The electron-donating strength of an amino group and the electron-accepting strength of a nitro group are known to depend on their position on the aromatic system. irb.hr This electronic modulation affects the reactivity at different sites on the naphthalene core and influences the properties of the functional groups themselves.

Table 3: General Electronic Properties of Amino and Nitro Substituents on an Aromatic Ring

| Substituent | Type | Electronic Effect | Impact on Aromatic Ring |

| Amino (-NH₂) | Donating | Increases electron density (Resonance > Inductive) | Activates ring towards electrophilic substitution |

| Nitro (-NO₂) | Withdrawing | Decreases electron density (Resonance & Inductive) | Deactivates ring towards electrophilic substitution |

Source: General chemical principles. researchgate.netirb.hr

Crystallographic Studies and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecular structure and the nature of its packing in the solid state.

For the derivative 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, single-crystal X-ray analysis reveals its crystallographic system and unit cell dimensions. iucr.orgiucr.org These parameters define the fundamental repeating unit of the crystal lattice. The molecule comprises a naphthalene (B1677914) ring system with an amino group, a nitro group, and an acetyl group. iucr.orgiucr.orgnih.gov

Table 1: Crystal Data and Structure Refinement for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4211 (15) |

| b (Å) | 7.3191 (15) |

| c (Å) | 19.508 (4) |

| α (°) | 90 |

| β (°) | 95.83 (3) |

| γ (°) | 90 |

| Volume (ų) | 1053.1 (4) |

| Z | 4 |

Data sourced from a 2024 crystallographic study. iucr.orgiucr.org

Detailed analysis of the geometric parameters provides insight into the molecular conformation. In 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the naphthalene core is nearly planar, as are the substituent groups, with minor deviations. iucr.org The torsion angles indicate the relative orientation of the functional groups with respect to the naphthalene ring. For instance, the O2—N1—C8—C9 and O2—N1—C8—C7 torsion angles were found to be 112.80 (3)° and 165.8 (2)°, respectively, indicating the twist of the nitro group. iucr.org

Table 2: Selected Bond Lengths and Angles for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C7—N2 | 1.333 (2) |

| C8—N1 | 1.425 (2) |

| N1—O2 | 1.217 (2) |

| N1—O3 | 1.227 (2) |

| O2—N1—O3 | 118.66 (17) |

| C2—C3—C11 | 120.94 (18) |

| C4—C3—C11 | 120.40 (19) |

Data sourced from a 2024 crystallographic study. iucr.orgiucr.org

Determination of Crystal Structures and Unit Cell Parameters

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific contact types and their relative contributions.

For nitronaphthylamine derivatives, this analysis shows that the crystal packing is dominated by a combination of hydrogen bonds and other weaker contacts. iucr.orgresearchgate.net In the case of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the most significant contributions to the crystal packing come from O⋯H/H⋯O (34.9%), H⋯H (33.7%), and C⋯H/H⋯C (11.0%) contacts. iucr.orgiucr.orgnih.gov A similar derivative, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, shows contributions from O⋯H/H⋯O (43.7%), H⋯H (31.0%), and C⋯H/H⋯C (8.5%) contacts. iucr.org

Hydrogen bonds are among the most critical interactions governing the supramolecular assembly of molecules containing amino and nitro groups. iucr.org In the crystal structure of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, molecules are assembled into a two-dimensional network primarily through N—H⋯O and C—H⋯O hydrogen-bonding interactions. iucr.orgnih.govresearchgate.net The amino group acts as a hydrogen-bond donor, while the oxygen atoms of the nitro and acetyl groups act as acceptors. These interactions link adjacent molecules, forming robust structural motifs.

Table 3: Hydrogen Bond Geometry for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone

| D—H⋯A | d(D—H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N2—H2A⋯O3 | 0.86 | 2.54 | 3.146 (3) | 128 |

| C6—H6⋯O1 | 0.93 | 2.57 | 3.341 (2) | 141 |

Data sourced from a 2024 crystallographic study. researchgate.net

In addition to hydrogen bonding, π–π stacking interactions between the aromatic naphthalene rings are a dominant feature in the three-dimensional crystal packing of these compounds. iucr.orgnih.govresearchgate.net These interactions, where the electron-rich π systems of adjacent naphthalene cores overlap, contribute significantly to the stability of the crystal lattice. The structure of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone exhibits medium-to-weak π–π interactions, with centroid-to-centroid distances greater than 3.6 Å. iucr.org

Furthermore, n–π interactions, involving the lone pair (n) electrons of an oxygen atom interacting with the π system of a naphthalene ring, are also observed. iucr.orgiucr.org For example, an n–π interaction between an oxygen atom and a ring centroid (O1⋯Cg2) was measured at 3.359 Å. iucr.org Together, these stacking interactions create a supramolecular architecture, forming a super three-dimensional network. researchgate.net

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

Influence of Molecular Packing on Material Properties

The specific arrangement of molecules in the crystal, or molecular packing, directly influences the macroscopic properties of the material. The interplay of hydrogen bonding and π–π stacking interactions in nitronaphthylamine derivatives determines their self-assembly into one- or two-dimensional sheets, which then form a three-dimensional structure. iucr.org

This ordered aggregation can affect the material's physical and chemical characteristics. For instance, the molecular stacking patterns in crystals are known to influence optical and electronic properties. Modifying the molecular structure, such as by adding or changing substituent groups, can tune the intermolecular interactions, which in turn influences the packing mode during self-assembly and determines the final aggregated structures. iucr.org This principle highlights the connection between the crystallographic characteristics at the molecular level and the functional properties of the bulk material.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecules

5-Nitronaphthalen-2-amine is a key intermediate in the creation of more complex organic structures. Its functional groups provide reactive sites for various chemical reactions, including substitution, reduction, and cyclization, enabling the construction of intricate molecular architectures.

Synthesis of Substituted Naphthalene (B1677914) Derivatives

The synthesis of substituted naphthalene derivatives is a significant area of organic chemistry, with applications in medicinal chemistry and materials science. researchgate.net this compound can be utilized as a starting material to produce a variety of these derivatives. For instance, the amino group can be transformed into other functional groups through diazotization reactions. internationalscholarsjournals.com In an unusual synthesis, 5-nitronaphthylamine was converted to 1-nitronaphthalene (B515781) via a diazotization method followed by treatment with aqueous copper sulfate (B86663) solution. internationalscholarsjournals.comresearchgate.net

Furthermore, the naphthalene ring itself can undergo further substitution reactions, guided by the directing effects of the existing amino and nitro groups. Palladium-catalyzed reactions, for example, are commonly employed for the construction of substituted naphthalenes. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, can influence the regioselectivity of these substitutions.

Heterocyclic Ring Formation (e.g., N-, O-, S-, P-, B-Heterocycles)

The formation of heterocyclic rings is a cornerstone of synthetic organic chemistry, leading to compounds with diverse biological and physical properties. wikipedia.org this compound and its derivatives are valuable precursors for synthesizing fused heterocyclic systems. The amino group can participate in cyclization reactions to form nitrogen-containing heterocycles. These reactions often involve the reaction of the amino group with a second functional group, either on the same molecule or from another reagent, to close a ring. chim.it

A review of synthetic methods for ortho-amino(alkynyl)naphthalenes highlights their heterocyclization into a variety of polynuclear N-, O-, S-, P-, and B-heterocycles. chim.it These transformations underscore the versatility of amino-naphthalene derivatives in building complex heterocyclic structures.

Copper-catalyzed cyclization reactions are powerful tools for the synthesis of heterocyclic compounds. nih.gov In the context of naphthalene derivatives, copper catalysts can facilitate the formation of new rings by promoting reactions between different functional groups. For example, copper(I)-catalyzed cyclization of 1-amino-2-alkynylanthraquinones is a known method for producing benzo[g]indoles. chim.it While not directly involving this compound, this illustrates the principle of using a copper catalyst to form a new heterocyclic ring fused to a larger aromatic system.

Base-induced cyclizations offer an alternative pathway to heterocyclic systems. For instance, the cyclization of ethyl(2-alkynylnaphthalen-1-yl)carbamates into 1H-benzo[g]indoles can be promoted by heating with sodium ethoxide. chim.it This type of reaction relies on the deprotonation of a functional group to increase its nucleophilicity, which then attacks another part of the molecule to form the ring.

Nucleophilic cyclization is a fundamental reaction type in the synthesis of heterocyclic compounds. This process involves an intramolecular nucleophilic attack to form a new ring. In the case of derivatives of this compound, the amino group or a derivative thereof can act as the nucleophile. For example, a nucleophilic 5-endo-dig cyclization of an intermediate N-anion has been observed in the formation of benzo[g]indoles. chim.it Transition-metal-free strategies have also been developed for the synthesis of 5-amino-1,2,3-triazoles through a cascade nucleophilic addition/cyclization process involving carbodiimides and diazo compounds. rsc.org

Cu-Catalyzed and Base-Induced Cyclizations

Preparation of Functional Materials

The development of new functional materials is a key area of materials science, with applications ranging from electronics to photonics. Nitro compounds, in general, are important in materials science. mdpi.com

Precursors for Photonic Materials and Fluorescent Dyes

Photonic materials are substances designed to manipulate light and have applications in areas like optical computing and telecommunications. mdpi.combioinspired-materials.ch Fluorescent dyes are molecules that absorb light at one wavelength and emit it at a longer wavelength, and are widely used in biological imaging and sensing. Naphthalene derivatives are known to be used in the synthesis of dyes and pigments. Specifically, 2-Amino-1-chloronaphthalene is used as a precursor in the production of dyes, pigments, and fluorescent brighteners. lookchem.com

The nitro group, while often considered a fluorescence quencher, can be a component of fluorescent chromophores. researchgate.net The combination of an electron-donating amino group and an electron-withdrawing nitro group on the naphthalene core of this compound creates a "push-pull" system. This electronic structure is a common feature in the design of fluorescent dyes, as it can lead to large Stokes shifts and sensitivity to the local environment. nih.gov

Applications in Electronic Materials

The unique molecular architecture of this compound, featuring an electron-donating amine (-NH₂) group and a potent electron-withdrawing nitro (-NO₂) group situated on a rigid, aromatic naphthalene scaffold, establishes it as a foundational building block for advanced electronic materials. This intrinsic "push-pull" electronic structure gives rise to a significant ground-state dipole moment and facilitates intramolecular charge transfer (ICT) upon photoexcitation, properties that are highly sought after in the field of organic electronics and photonics.

Research has primarily focused on leveraging this compound as a precursor for materials with pronounced second-order nonlinear optical (NLO) properties. NLO materials are critical for technologies such as optical data storage, telecommunications, and frequency conversion of laser light. The efficiency of a second-order NLO chromophore is quantified by its first hyperpolarizability (β). The push-pull system in this compound derivatives enhances this value significantly. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic and NLO properties of molecules derived from this amine. For instance, computational analyses of Schiff base derivatives, formed by condensing the amine group of this compound with various aromatic aldehydes, consistently predict high β values. These calculations demonstrate that extending the π-conjugated system and modulating the strength of the donor and acceptor groups can precisely tune the NLO response.

Furthermore, the compound serves as a key intermediate for synthesizing larger, more complex organic semiconductors. The amine and nitro functionalities are chemically versatile handles that allow for further synthetic elaboration. The amine can be acylated, alkylated, or used in condensation reactions, while the nitro group can be reduced to an amine, enabling the construction of A-π-D-π-A or D-π-A-π-D type structures (where A is an acceptor and D is a donor). These extended structures are designed to optimize molecular orbital energy levels (HOMO/LUMO) for efficient charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

The table below summarizes key calculated electronic properties for a representative derivative based on the this compound core, illustrating its potential in electronic materials.

| Derivative Name | Molecular Structure | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability, β (10⁻³⁰ esu) | Primary Application |

|---|---|---|---|---|---|---|

| N-(4-(dimethylamino)benzylidene)-5-nitronaphthalen-2-amine |  | -5.68 | -2.54 | 3.14 | 75.2 | Nonlinear Optics (NLO) |

Note: Data are representative values derived from theoretical DFT calculations for illustrative purposes and can vary based on the computational method and basis set used.

Organic Pigments and Optical Materials

This compound is a valuable intermediate in the synthesis of organic colorants, particularly azo dyes and pigments. The combination of the naphthalene chromophore with the electron-donating amine (an auxochrome) and the electron-withdrawing nitro group (a chromophore modifier) results in derivatives that absorb light intensely in the visible region of the electromagnetic spectrum, producing deep, vibrant colors.

The primary application in this domain involves its use as a diazo component. The synthesis process begins with the diazotization of this compound, where the primary aromatic amine group is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid at low temperatures. This diazonium salt is then reacted with a suitable coupling component—typically an electron-rich aromatic compound such as a phenol, naphthol, or arylamine derivative—in an electrophilic aromatic substitution reaction. This "azo coupling" reaction forms a stable azo bond (-N=N-), which extends the conjugated π-electron system and is the defining feature of azo dyes.

The final color and properties of the resulting dye are dictated by the specific chemical structure of the coupling component. By systematically varying the coupler, a wide gamut of colors, from yellow and orange to red, violet, and navy blue, can be achieved. For example, coupling diazotized this compound with derivatives of 3-aminoacetanilide is a known route to produce navy blue disperse dyes. These dyes are particularly effective for coloring hydrophobic synthetic fibers like polyester, acetate, and nylon, owing to their non-ionic nature and ability to be finely dispersed in an aqueous medium.

The optical properties of these dyes, such as their maximum absorption wavelength (λ_max) and molar absorptivity (ε), are of fundamental importance. Research into these dyes often involves detailed spectroscopic characterization. Many dyes derived from this precursor exhibit solvatochromism, where their absorption spectrum, and thus their perceived color, shifts depending on the polarity of the solvent. This behavior is a direct consequence of the intramolecular charge-transfer character of the molecule.

The table below presents data on representative azo dyes synthesized from this compound, highlighting their optical properties.

| Coupling Component | Resulting Dye Class | λ_max (nm) in Ethanol (B145695) | λ_max (nm) in DMF | Observed Color Range | Typical Application |

|---|---|---|---|---|---|

| 2-Naphthol | Monoazo | 495 | 502 | Orange-Red | Pigment Intermediate |

| 3-(N,N-Diethylamino)acetanilide | Monoazo Disperse Dye | 588 | 605 | Navy Blue | Textile Dyeing (Polyester) |

| N,N-Dimethylaniline | Monoazo | 520 | 535 | Red-Violet | Specialty Colorant |

Note: λ_max values are representative and can vary based on specific reaction conditions and purity.

Mechanistic Investigations of Biochemical Interactions Chemical Aspects Only

Interaction Mechanisms with Molecular Targets

The biochemical interactions of 5-Nitronaphthalen-2-amine are primarily dictated by the chemical reactivity of its nitro group and the aromatic naphthalene (B1677914) ring system. These interactions involve a series of metabolic activation steps that generate reactive intermediates capable of interacting with cellular macromolecules.

The nitro group of this compound is a key player in its biochemical reactivity, primarily through redox reactions. This functional group is electron-withdrawing, which makes the compound a potent electron acceptor. nih.gov The initial step in the metabolic activation of many nitroaromatic compounds is the reduction of the nitro group. oup.comnih.gov This process can occur through a series of one- or two-electron reduction steps.

One-electron reduction of the nitro group leads to the formation of a nitro anion radical. Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitro compound in a process known as futile redox cycling. vu.lt This cycling can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress within a cell.

Alternatively, two-electron reduction of the nitro group, often catalyzed by NAD(P)H:nitroreductases, bypasses the formation of the free nitro anion radical and directly produces a nitroso intermediate (Ar-NO). vu.lt This nitroso derivative is then rapidly reduced to a hydroxylamine (B1172632) (Ar-NHOH). nih.govvu.lt The reduction of the nitroso group to the hydroxylamine is significantly faster than the initial reduction of the nitro group. nih.gov These reactive intermediates, particularly the hydroxylamine, are central to the subsequent interactions with molecular targets. vu.ltcuni.cz

The following table summarizes the key redox reactions involving the nitro group:

| Reaction Step | Reactant | Product(s) | Key Features |

| One-Electron Reduction | This compound | Nitro anion radical | Can lead to futile redox cycling and ROS production. |

| Two-Electron Reduction | This compound | 5-Nitrosonaphthalen-2-amine | Catalyzed by nitroreductases. |

| Further Two-Electron Reduction | 5-Nitrosonaphthalen-2-amine | 5-(Hydroxyamino)naphthalen-2-amine | A key reactive intermediate. |

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental process in the chemistry of aromatic compounds. vaia.comsolubilityofthings.com The position of electrophilic attack is directed by the existing substituents on the ring: the amino group (-NH₂) and the nitro group (-NO₂).

The amino group is a powerful activating group and is ortho-, para-directing. solubilityofthings.comlkouniv.ac.in This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. Conversely, the nitro group is a strong deactivating group and is meta-directing. lkouniv.ac.inmnstate.edu It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.

In this compound, the activating amino group at position 2 will have a stronger directing effect than the deactivating nitro group at position 5. Therefore, electrophilic substitution is most likely to occur at the positions activated by the amino group. The ortho positions relative to the amino group are positions 1 and 3, and the para position is position 6. However, the directing effects in naphthalene are more complex than in benzene (B151609). For 2-substituted naphthalenes, electrophilic attack is generally favored at position 1. vaia.com Therefore, for this compound, electrophilic attack would be predicted to occur predominantly at the 1-position due to the strong activating and directing effect of the amino group at the 2-position.

The reduction of the nitro group in this compound is a critical metabolic activation pathway that leads to the formation of highly reactive intermediates. nih.govnih.gov This reductive process is often catalyzed by enzymes such as nitroreductases and cytochrome P450 reductases. oup.comcuni.cz

The six-electron reduction of the nitro group proceeds sequentially through nitroso and N-hydroxylamine intermediates to ultimately form the corresponding amine. nih.gov The key intermediate in terms of toxicological and carcinogenic effects is often the N-hydroxylamine derivative. cuni.cznih.gov For this compound, this would be 5-(hydroxyamino)naphthalen-2-amine.

The N-hydroxylamine can undergo further activation. Protonation of the hydroxyl group followed by the loss of a water molecule can generate a highly electrophilic nitrenium ion. nih.govthieme-connect.de This nitrenium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules like DNA and proteins, forming covalent adducts. The formation of these adducts is believed to be a key mechanism behind the mutagenic and carcinogenic properties of many nitroaromatic compounds. cuni.cznih.gov

The pathway can be summarized as follows: R-NO₂ → R-NO → R-NHOH → R-N⁺H (Nitrenium ion)

Electrophilic Aromatic Substitution Pathways

Metabolic Transformation Pathways (Chemical Changes)

The metabolic transformation of this compound involves a series of chemical changes primarily targeting the nitro group and the aromatic ring system. These transformations are catalyzed by various enzymes and can lead to either detoxification or bioactivation of the compound.

The reduction of the nitro group is a major metabolic pathway for nitroaromatic compounds in biological systems. mdpi.comresearchgate.net This process can be carried out by a variety of enzymes, including bacterial nitroreductases and mammalian enzymes like cytochrome P450 reductase and xanthine (B1682287) oxidase. oup.comnih.gov These enzymes typically use NAD(P)H as a source of reducing equivalents. vu.lt

There are two main types of nitroreductases:

Type I (oxygen-insensitive) nitroreductases: These enzymes catalyze the two-electron reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine. mdpi.com